1,2-Epoxyhexadecane

Physical Chemistry Material Science Process Engineering

Researchers requiring consistent C16 alkyl epoxide functionality for polymer grafting or surfactant synthesis often face purity and supply chain gaps. 1,2-Epoxyhexadecane (CAS 7320-37-8) delivers a defined terminal epoxide with a reactive oxirane ring on a saturated C14 alkyl backbone. • Grafted onto hydroxyethyl cellulose (HEC), the C16 chain yields EP16-HAHEC with markedly enhanced viscosification, thermal stability, and salt resistance versus unmodified polymer • Serves as a chiral precursor via Jacobsen kinetic hydrolytic resolution (>95% ee) for neoglycolipid and ceramide analogue synthesis • Optimized C16 chain length balances volatility and hydrophobicity (LogP 6.76) for Direct Air Capture CO₂ adsorbent modification. Sourced from qualified manufacturers with documented QC. Technical grade (≥80% GC) available from stock for immediate dispatch.

Molecular Formula C16H32O
Molecular Weight 240.42 g/mol
CAS No. 7320-37-8
Cat. No. B1204884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Epoxyhexadecane
CAS7320-37-8
Synonyms1,2-epoxyhexadecane
Molecular FormulaC16H32O
Molecular Weight240.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC1CO1
InChIInChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16/h16H,2-15H2,1H3
InChIKeyDSZTYVZOIUIIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReaction (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Epoxyhexadecane Physical Properties


1,2-Epoxyhexadecane (CAS 7320-37-8), also known as tetradecyloxirane, is a long-chain terminal aliphatic epoxide with the molecular formula C₁₆H₃₂O and a molecular weight of 240.42 g/mol [1]. This compound features a reactive three-membered oxirane ring attached to a saturated C14 alkyl chain [2]. Its basic physical properties include a melting point of 21-22 °C, a boiling point of 175-180 °C at 12 mmHg, and a density of 0.846 g/mL at 25 °C [3]. It is commercially available from major suppliers as a technical grade reagent with purity typically ≥80% (GC) .

Why 1,2-Epoxyhexadecane Substitution Fails


Substituting 1,2-epoxyhexadecane with a generic terminal epoxide, such as its shorter-chain analog 1,2-epoxydodecane (C12) or its longer-chain counterpart 1,2-epoxyoctadecane (C18), is scientifically unjustifiable due to the profound impact of alkyl chain length on key performance parameters. The C16 chain length of 1,2-epoxyhexadecane directly determines its unique balance of hydrophobicity (LogP = 6.76 at 25°C [1]), its physical state at ambient temperatures (melting point 21-22 °C ), and its specific behavior in applications ranging from surface modification to polymer rheology [2]. These properties are not a linear function of chain length; they exhibit distinct step-changes that dictate suitability for specific applications, making direct substitution without quantitative performance validation a high-risk approach that can lead to product failure or suboptimal results.

1,2-Epoxyhexadecane vs. Analogs Comparison


Physical State and Processability: C16 vs. C18

1,2-Epoxyhexadecane (C16) and 1,2-epoxyoctadecane (C18) exhibit a critical difference in physical state at standard ambient temperatures. While 1,2-epoxyhexadecane has a melting point of 21-22 °C , 1,2-epoxyoctadecane melts at a significantly higher temperature of 33-35 °C [1]. This 12-13 °C increase in melting point directly impacts material handling and formulation processes.

Physical Chemistry Material Science Process Engineering

HEC Hydrophobic Modification: C16 vs. C12

The C16 chain of 1,2-epoxyhexadecane is specifically exploited to impart enhanced rheological properties when used as a hydrophobic modifier. A study demonstrated that hydroxyethyl cellulose (HEC) modified with 1,2-epoxyhexadecane (producing EP16-HAHEC) exhibited significant enhancements in viscosification, thermal stability, shear resistance, and salt resistance [1]. While no direct quantitative comparison with a C12-modified HEC is available from this single study, a class-level inference can be made: the C16 chain length is a critical design parameter.

Polymer Chemistry Rheology Material Modification

CO₂ Capture: C16 vs. C12

In the development of thermally stable amine-impregnated mesoporous silica materials for direct air capture (DAC), a series of epoxide modifiers were evaluated, including 1,2-epoxybutane (C4), 1,2-epoxyoctane (C8), 1,2-epoxydodecane (C12), and 1,2-epoxyhexadecane (C16) [1]. The study aimed to screen for materials with high CO₂ uptake and fast adsorption kinetics. While specific quantitative performance metrics for each epoxide were not detailed in the publicly available abstract, the inclusion of 1,2-epoxyhexadecane in a systematic study alongside shorter-chain analogs indicates that its chain length is a key variable being optimized.

Carbon Capture Materials Chemistry Aminosilica Adsorbents

Kinetic Resolution with Jacobsen's Catalyst: C16 vs. C18

A study on the kinetic resolution of long-chain alkyl epoxides using Jacobsen's salen(Co)III(OAc) catalyst reported that for a series including C-10, C-12, C-14, C-16, and C-18 epoxides, the enantiomeric excess (ee) for all compounds exceeded 95% . The chemical yields ranged from 85% to 95%. This indicates that 1,2-epoxyhexadecane (C16) performs comparably to its C18 and C12 analogs under these specific catalytic conditions.

Asymmetric Synthesis Catalysis Chiral Chemistry

Stability and Handling: C16 vs. Analogs

Safety data sheets and reactivity profiles confirm that both 1,2-epoxyhexadecane and its C18 analog, 1,2-epoxyoctadecane [1], are moisture-sensitive and incompatible with strong acids, caustics, and peroxides. Both compounds require storage under inert gas at refrigerated temperatures (0-10 °C) to prevent degradation .

Chemical Storage Reactivity Safety

1,2-Epoxyhexadecane Validated Applications


Hydrophobically Modified Polymers for Enhanced Rheology

Researchers developing hydrophobically modified water-soluble polymers, such as hydroxyethyl cellulose (HEC), can utilize 1,2-epoxyhexadecane as a specific hydrophobic monomer. Evidence shows that grafting this C16 epoxide onto HEC yields a polymer (EP16-HAHEC) with demonstrably enhanced viscosification, thermal stability, and salt resistance compared to the unmodified polymer [1]. The specific C16 chain length is critical for achieving the desired strength of intermolecular hydrophobic associations.

Chiral Lipid Building Blocks for Glycolipid Synthesis

In the synthesis of complex neoglycolipids for studying membrane biophysics, enantiopure 1,2-epoxyhexadecane is a valuable starting material. Its utility has been demonstrated in the preparation of glycosyl ceramide analogues, where the epoxide was opened via Jacobsen kinetic hydrolytic resolution (KHR) to generate chiral lipid chains [2]. The efficiency of this resolution (>95% ee ) makes it a reliable source of chirality for these advanced syntheses.

Amine-Modified Adsorbents for Direct Air Capture

1,2-Epoxyhexadecane is being investigated as a modifier for amine-impregnated mesoporous silica materials designed for Direct Air Capture (DAC) of CO₂ [3]. In a systematic study comparing epoxides of varying chain lengths (C4, C8, C12, C16), the C16 epoxide was a key candidate for optimizing the thermal stability and CO₂ uptake performance of the adsorbent. This application leverages the specific balance of volatility and hydrophobicity provided by the C16 chain.

Synthetic Intermediate for C16-Functionalized Molecules

As a terminal epoxide with a defined C16 alkyl chain, 1,2-epoxyhexadecane serves as a versatile intermediate for introducing a C16 functionality into a variety of molecules via ring-opening reactions. This includes its documented use as a precursor to bromohydrins and quaternary ammonium salts for surfactant synthesis [4], and as an intermediate for building lipids for lipid nanoparticles . The specific C16 chain length is essential for tailoring the lipophilicity and self-assembly properties of the final product.

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